Cas no 76518-58-6 (5-(Chloromethyl)isoquinoline)

5-(Chloromethyl)isoquinoline is a versatile heterocyclic compound featuring a reactive chloromethyl group attached to the isoquinoline scaffold. This structural motif makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group facilitates further derivatization through nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functional groups. Its isoquinoline core contributes to π-conjugation and metal-coordination properties, enhancing utility in ligand design and catalysis. The compound’s stability under standard conditions and well-characterized reactivity profile ensure reliable performance in multistep synthetic routes. Suitable for controlled functionalization, it is widely employed in medicinal chemistry and materials science research.
5-(Chloromethyl)isoquinoline structure
5-(Chloromethyl)isoquinoline structure
Product Name:5-(Chloromethyl)isoquinoline
CAS No:76518-58-6
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD19690467
CID:1038430
PubChem ID:12018694
Update Time:2025-05-26

5-(Chloromethyl)isoquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)isoquinoline
    • 5-chloromethylisoquinoline
    • AGN-PC-00JQNY
    • AK100717
    • ANW-69990
    • CTK8C3353
    • Isoquinoline, 5-(chloromethyl)-
    • SureCN3933037
    • SCHEMBL3933037
    • EN300-1964485
    • UHPWUUQXJDAIKA-UHFFFAOYSA-N
    • A865470
    • BDA51858
    • 76518-58-6
    • DTXSID40475910
    • FT-0734095
    • DA-02985
    • MDL: MFCD19690467
    • Inchi: 1S/C10H8ClN/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2
    • InChI Key: UHPWUUQXJDAIKA-UHFFFAOYSA-N
    • SMILES: ClCC1=CC=CC2C=NC=CC1=2

Computed Properties

  • Exact Mass: 177.0345270g/mol
  • Monoisotopic Mass: 177.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 12.9Ų

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5-(Chloromethyl)isoquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:76518-58-6)5-(Chloromethyl)isoquinoline
Order Number:A865470
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:54
Price ($):446.0
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Additional information on 5-(Chloromethyl)isoquinoline

5-(Chloromethyl)Isoquinoline (CAS No. 76518-58-6): A Versatile Scaffold in Chemical and Pharmaceutical Research

In recent years, 5-(Chloromethyl)isoquinoline, identified by its CAS registry number CAS No. 76518-58-6, has emerged as a critical synthetic intermediate in the field of medicinal chemistry. This compound, characterized by its isoquinoline core substituted with a chloromethyl group at the fifth position, exhibits unique reactivity and structural versatility that make it indispensable for designing bioactive molecules. The isoquinoline backbone itself is renowned for its prevalence in natural products and pharmaceutical agents, while the chloromethyl substituent provides a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions.

The synthesis of this compound has been optimized through iterative advancements in organic methodology. Recent studies highlight the use of palladium-catalyzed cross-coupling strategies to construct the isoquinolinyl-chloromethyl motif efficiently. For instance, a 2023 publication in J. Med. Chem. demonstrated that coupling an aryl halide with an appropriately protected isoquinolyl Grignard reagent under mild conditions yields high-purity samples of CAS No. 76518-58-6. Such protocols reduce reaction steps and solvent waste compared to classical methods involving Friedel-Crafts alkylation followed by oxidation.

In pharmacological investigations, derivatives of this compound have demonstrated promising anti-inflammatory properties through modulation of NF-kB signaling pathways. A collaborative study between European research groups published in early 2024 revealed that certain analogs inhibit TNF-alpha production in macrophage cultures with IC₅₀ values below 1 μM. The chloromethyl group's ability to form covalent bonds with cysteine residues on target proteins appears critical to this mechanism—a finding corroborated by X-ray crystallography studies showing selective binding to p65 subunit pockets.

Beyond medicinal applications, the chlorinated methylene functionality enables cross-linking reactions essential for polymer synthesis. Researchers at MIT recently reported using this compound as a building block for stimuli-responsive hydrogels that undergo reversible swelling upon exposure to thiols—a property leveraged to create drug delivery systems with pH-triggered release profiles. The isoquinoline moiety's inherent fluorescence further allows real-time monitoring of these systems using UV/vis spectroscopy without additional tagging.

Safety data from recent toxicology evaluations indicate low acute toxicity when administered orally (LD₅₀ > 2000 mg/kg), though dermal exposure requires caution due to potential skin sensitization risks documented in murine models (JRC Report 2023). These findings align with QSAR predictions suggesting limited bioaccumulation potential based on logP values between 3–4 measured via HPLC retention time analysis.

The multifaceted utility of this compound underscores its importance across disciplines: chemists value its modular structure for combinatorial library generation; biologists exploit its bioactivity profile for target validation; while material scientists utilize its photophysical properties for sensor development. Current research directions include exploring solid-state NMR techniques to characterize intermolecular interactions within crystalline forms—a critical step toward optimizing API manufacturing processes.

A notable area gaining traction involves click chemistry applications where azide-functionalized derivatives enable rapid conjugation with strained cyclooctynes under copper-free conditions (Nat Commun., 2024). This approach has facilitated high-throughput screening campaigns targeting kinases involved in neurodegenerative diseases, achieving hit rates exceeding traditional libraries by ~40% according to preliminary data from Merck's internal studies.

Sustainability metrics reveal that large-scale production can achieve atom economy above 90% when employing solvent-free microwave-assisted methods described in a recent Green Chemistry protocol (Greener Synth., vol.44). Such improvements address earlier concerns about environmental impact while maintaining product purity standards required for preclinical testing under ICH guidelines.

In summary, the compound represented by CAS No.CAS No. 76518-58-6, commonly referred to aspentachloro-methyliosoquinoLine, continues to redefine boundaries across chemical disciplines through innovative applications enabled by modern synthetic strategies and interdisciplinary collaboration.

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Amadis Chemical Company Limited
(CAS:76518-58-6)5-(Chloromethyl)isoquinoline
A865470
Purity:99%
Quantity:1g
Price ($):446.0
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